4-Oxo-4-(2,2,2-trichloroethoxy)butanoate
Description
4-Oxo-4-(2,2,2-trichloroethoxy)butanoate is a butanoate ester featuring a 4-oxo (keto) group and a 2,2,2-trichloroethoxy substituent. The trichloroethoxy moiety, composed of three chlorine atoms attached to an ethoxy chain, confers significant electron-withdrawing effects, influencing the compound’s reactivity and stability. Such esters are often employed in organic synthesis as intermediates or protecting groups due to their susceptibility to hydrolysis under controlled conditions.
Properties
CAS No. |
6136-22-7 |
|---|---|
Molecular Formula |
C6H6Cl3O4- |
Molecular Weight |
248.5 g/mol |
IUPAC Name |
4-oxo-4-(2,2,2-trichloroethoxy)butanoate |
InChI |
InChI=1S/C6H7Cl3O4/c7-6(8,9)3-13-5(12)2-1-4(10)11/h1-3H2,(H,10,11)/p-1 |
InChI Key |
KQQJKVLOMYSUDA-UHFFFAOYSA-M |
Canonical SMILES |
C(CC(=O)OCC(Cl)(Cl)Cl)C(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-(2,2,2-trichloroethoxy)butanoate typically involves the reaction of succinic anhydride with 2,2,2-trichloroethanol. The reaction proceeds under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reactants: Succinic anhydride and 2,2,2-trichloroethanol.
Conditions: The reaction is carried out in an appropriate solvent, often under reflux conditions, to facilitate the reaction.
Yield: The reaction typically yields around 76% of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4-(2,2,2-trichloroethoxy)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The trichloroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
4-Oxo-4-(2,2,2-trichloroethoxy)butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be utilized in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Oxo-4-(2,2,2-trichloroethoxy)butanoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and processes.
Comparison with Similar Compounds
Structural and Functional Analysis
The following table summarizes key structural analogs, their substituents, and properties:
Electronic and Steric Effects
- Trichloroethoxy Group (Target Compound): The three chlorine atoms create a strong electron-withdrawing effect, polarizing the carbonyl group and increasing electrophilicity. This enhances reactivity toward nucleophiles but may reduce stability under basic conditions. The ethoxy chain provides moderate steric bulk, balancing reactivity and accessibility .
- Trimethylphenyl Group (CAS 31419-99-5): The aryl substituent is electron-donating due to methyl groups, reducing electrophilicity. Its bulky structure impedes nucleophilic attack, making the compound suitable for stabilizing reactive intermediates .
- Trifluoro Group (Ethyl 2-ethyl-4,4,4-trifluoro-3-oxo-butanoate): The trifluoro substituent is more electronegative than trichloroethoxy, significantly lowering the pKa of α-protons and facilitating enolate formation. This property is critical in fluorinated compound synthesis .
Reactivity and Stability
- Hydrolysis Sensitivity: The trichloroethoxy ester is likely more labile to hydrolysis than the trimethylphenyl analog due to its electron-withdrawing nature. However, it is less reactive than trifluoro-substituted esters, which exhibit higher electrophilicity .
- Protecting Group Utility: While Teoc (a carbamate) is cleaved under reductive conditions (e.g., Zn/AcOH), the trichloroethoxy ester may require basic or nucleophilic conditions for deprotection, highlighting functional group-dependent strategies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
